![molecular formula C19H17NO4S2 B2458120 methyl 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-1-benzothiophene-2-carboxylate CAS No. 899966-09-7](/img/structure/B2458120.png)
methyl 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-1-benzothiophene-2-carboxylate
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Description
3,4-dihydroisoquinolin-2(1H)-yl compounds are a class of compounds that have been studied for their potential therapeutic applications. They have been found to be particularly effective in treating cognitive impairment associated with Parkinson’s disease or schizophrenia .
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives, which are structurally similar to your compound, has been achieved using the Castagnoli–Cushman reaction . Another method involves N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts .
Molecular Structure Analysis
While specific molecular structure analysis for your compound was not found, studies have shown that the introduction of substituents at the 3-position in 3,4-dihydroisoquinolinone derivatives generally improves their biostability .
Future Directions
The future directions of research on 3,4-dihydroisoquinolin-2(1H)-yl compounds could involve further exploration of their therapeutic potential, particularly in the treatment of cognitive impairment associated with Parkinson’s disease or schizophrenia . Additionally, more research is needed to fully understand their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.
properties
IUPAC Name |
methyl 3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S2/c1-24-19(21)17-18(15-8-4-5-9-16(15)25-17)26(22,23)20-11-10-13-6-2-3-7-14(13)12-20/h2-9H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSMEMXCWPLZBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-1-benzothiophene-2-carboxylate |
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